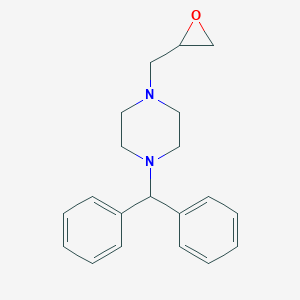
4-(Diphenylmethyl)-1-(2,3-epoxypropyl)piperazine
Übersicht
Beschreibung
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an oxirane (epoxide) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine typically involves the reaction of diphenylmethylpiperazine with an epoxide compound. One common method is the reaction of diphenylmethylpiperazine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can result in various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the modification of enzyme activity or receptor binding, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Diphenylmethyl)piperazine: Lacks the epoxide group, making it less reactive.
4-[(Oxiran-2-yl)methyl]piperazine: Lacks the diphenylmethyl group, affecting its binding properties and reactivity.
N,N-dimethyl-1-(oxiran-2-yl)methanamine: Contains an epoxide group but has different substituents, leading to different reactivity and applications.
Uniqueness
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine is unique due to the presence of both the diphenylmethyl and epoxide groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for a wide range of applications in scientific research.
Eigenschaften
CAS-Nummer |
111452-72-3 |
|---|---|
Molekularformel |
C20H24N2O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-benzhydryl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-13-11-21(12-14-22)15-19-16-23-19/h1-10,19-20H,11-16H2 |
InChI-Schlüssel |
PNBNIKKSFYNIFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














